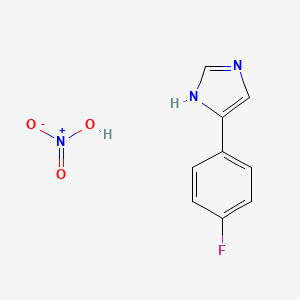

4-(4-fluorophenyl)-1H-imidazole; nitric acid

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “4-(4-fluorophenyl)-1H-imidazole; nitric acid” is not available .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its state of matter, appearance, odor, pH, melting point, boiling point, etc. The specific physical and chemical properties for “this compound” are not available .

Wissenschaftliche Forschungsanwendungen

Nitration Studies

Studies have shown that reactions of 4-(4-fluorophenyl)-1H-imidazole under various nitrating conditions lead to different compounds. For example, using 90% nitric acid in 20% oleum at −10°C yields 2-(4′fluorophenyl)-4(5)-nitroimidazole. Reaction with the same reagents at 25°C yields 2-(4′-fluoro-3′-nitrophenyl)-4(5)-nitroimidazole, and at 95°C with acetic acid, it affords 4,5-dinitro-2-(4′-fluorophenyl)imidazole (Amato, Grenda, Liu, & Grabowski, 1979).

Fluorescence Interaction Studies

The interaction between certain imidazole derivatives and bovine serum albumin (BSA) has been explored. These studies reveal the ability of imidazole derivatives to quench the fluorescence of BSA by forming complexes, indicating potential applications in biochemical research (Jayabharathi, Thanikachalam, Sathishkumar, & Jayamoorthy, 2012).

Synthesis and Kinase Inhibition

Imidazole compounds have been synthesized with improved water solubility, targeting selective inhibition of kinases like p38α MAPK, CK1δ, and JAK2. These compounds, especially with pyrimidine and pyridine structures, show notable inhibitory activities, relevant for therapeutic research (Seerden et al., 2014).

Structural Diversity in Metal–Organic Frameworks

1H-imidazol-4-yl-containing ligands have been used to create metal–organic frameworks (MOFs). These structures show diverse two-dimensional networks and are significant in the study of coordination geometry and hydrogen bonding (Liu et al., 2018).

Anti-Inflammatory Drug Development

Research on imidazole derivatives has shown their potential in the development of anti-inflammatory drugs. One study focused on an imidazole compound that inhibited pro-inflammatory cytokine secretion, demonstrating its potential as a prototype for new anti-inflammatory medication (Nascimento et al., 2018).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4-fluorophenylboronic acid, have been used as reactants in various chemical reactions

Mode of Action

It’s worth noting that the reaction of amines with nitrous acid, particularly at temperatures less than 5°c, can produce diazonium salts . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

Compounds like 4-fluorophenylboronic acid have been used in various reactions, including suzuki coupling, pd-catalyzed direct arylation of pyrazoles, and mizoroki-heck and suzuki-miyaura coupling reactions . These reactions could potentially be part of the affected pathways.

Result of Action

For instance, certain iNOS inhibitors have shown to modulate pro-inflammatory LPS-stimulated response in human monocytes .

Action Environment

A study on a similar compound showed that it acted as a corrosion inhibitor for carbon steel in an acidic environment .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-1H-imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2.HNO3/c10-8-3-1-7(2-4-8)9-5-11-6-12-9;2-1(3)4/h1-6H,(H,11,12);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZHILDETKSYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)F.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

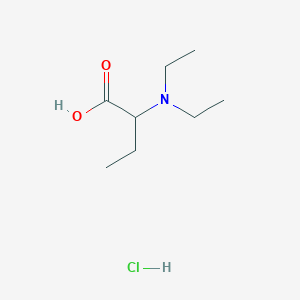

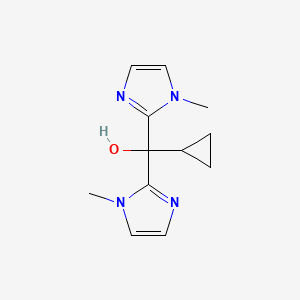

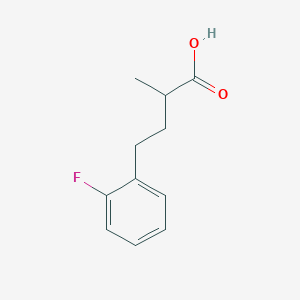

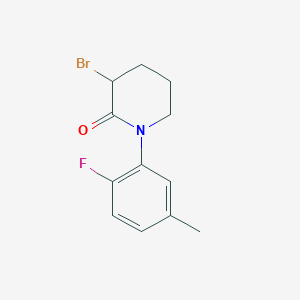

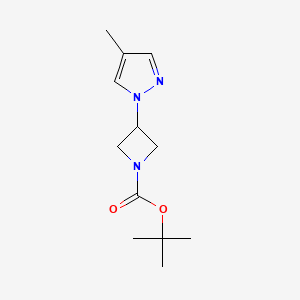

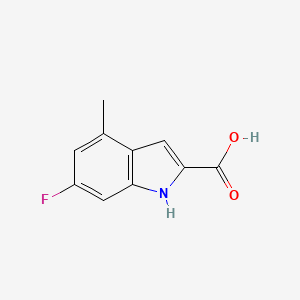

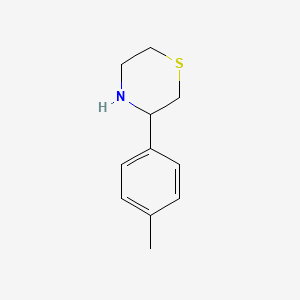

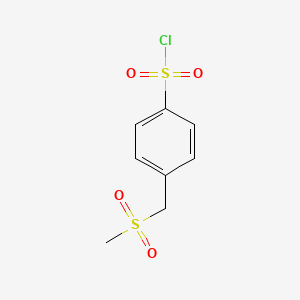

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride](/img/structure/B1373590.png)

![5'-Bromospiro[cyclopentane-1,3'-indoline]](/img/structure/B1373595.png)

![1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1373599.png)